Dibenzofuran-4-yl(triphenyl)silane

Vue d'ensemble

Description

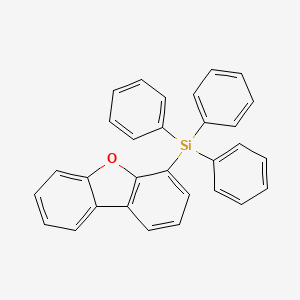

Dibenzofuran-4-yl(triphenyl)silane is an organic compound that combines the structural features of dibenzofuran and triphenylsilane Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring, while triphenylsilane consists of a silicon atom bonded to three phenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzofuran-4-yl(triphenyl)silane typically involves the reaction of dibenzofuran with triphenylsilane under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where dibenzofuran is reacted with a silylating agent in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Dibenzofuran-4-yl(triphenyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of dibenzofuran-4-yl(triphenyl)silanol.

Reduction: Formation of this compound hydride.

Substitution: Formation of halogenated derivatives of this compound.

Applications De Recherche Scientifique

Optoelectronic Applications

Organic Light Emitting Diodes (OLEDs) :

Dibenzofuran-4-yl(triphenyl)silane is utilized in the development of OLEDs due to its favorable electronic properties. Research indicates that compounds with similar structures can serve as effective electron transport layers (ETLs) and hole blocking layers (HBLs). For instance, studies have shown that incorporating triphenylsilane-based materials enhances the efficiency and stability of OLED devices by improving charge balance and reducing exciton quenching .

Triplet-Triplet Fusion (TTF) :

In the context of TTF, dibenzofuran derivatives have been explored for their ability to enhance the lifetime of blue OLEDs. The incorporation of this compound into device architectures has been linked to improved performance metrics, such as external quantum efficiency (EQE) and operational lifetime. The material's electronic characteristics allow for effective energy transfer processes, which are crucial for high-performance OLEDs .

Photonic Materials

Narrowband Emission Materials :

this compound has been investigated as a potential component in narrowband emission materials. These materials are essential for applications requiring precise color tuning and high color purity, such as in display technologies. The compound's structural properties facilitate the design of luminescent materials with tailored emission spectra, making it suitable for advanced photonic applications .

Fluorescent and Phosphorescent Systems :

The compound can also be integrated into fluorescent and phosphorescent systems, where it acts as a host matrix for various emitters. Its ability to stabilize positive polarons makes it an attractive option for enhancing the performance of phosphorescent organic light-emitting diodes (PHOLEDs). This stabilizing effect contributes to longer device lifetimes and improved efficiency under operational conditions .

Synthesis and Material Science

Building Block in Organic Synthesis :

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalization reactions, enabling chemists to create complex molecular architectures. This property is particularly valuable in the synthesis of dendritic polymers and other advanced materials that require specific electronic or optical properties .

Dendritic Polymers :

Research has highlighted the use of dibenzofuran derivatives in the synthesis of dendritic polymers, which exhibit enhanced solubility and processability compared to linear polymers. These materials are increasingly important in drug delivery systems, photonic devices, and nanotechnology applications due to their tunable properties .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED structures significantly improved device performance metrics. The devices exhibited an EQE exceeding 20% with enhanced operational stability compared to traditional materials used in similar configurations .

Case Study 2: Photonic Device Development

Research focused on developing photonic devices using dibenzofuran-based compounds showed that these materials could achieve narrow emission profiles essential for high-resolution displays. The results indicated a full width at half maximum (FWHM) of less than 30 nm for certain formulations, indicating their potential for commercial applications in display technology .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| OLEDs | Electron transport layers | Enhanced efficiency and stability |

| Photonic Materials | Narrowband emission | Precise color tuning |

| Organic Synthesis | Building block for complex molecules | Versatile functionalization |

| Dendritic Polymers | Drug delivery systems | Improved solubility and processability |

Mécanisme D'action

The mechanism of action of Dibenzofuran-4-yl(triphenyl)silane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dibenzofuran: A heterocyclic compound with two benzene rings fused to a central furan ring.

Triphenylsilane: A compound consisting of a silicon atom bonded to three phenyl groups.

Dibenzodioxin: A compound with two benzene rings fused to a central dioxin ring.

Dibenzothiophene: A compound with two benzene rings fused to a central thiophene ring.

Uniqueness

Dibenzofuran-4-yl(triphenyl)silane is unique due to its combination of the structural features of dibenzofuran and triphenylsilane. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry .

Activité Biologique

Dibenzofuran-4-yl(triphenyl)silane is a compound of significant interest in the field of organosilicon chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C30H22OSi

- Molecular Weight : 426.6 g/mol

- Structure : The compound features a dibenzofuran moiety linked to a triphenylsilane group, which contributes to its unique chemical behavior and interactions.

Biological Activity Overview

Dibenzofuran derivatives, including this compound, have been studied for various biological activities such as:

- Antimicrobial Activity : Research indicates that dibenzofuran derivatives exhibit antimicrobial properties against a range of pathogens. For instance, studies have shown effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

- Antioxidant Properties : Compounds in the dibenzofuran class have demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. The ability to scavenge free radicals has been linked to their structural characteristics, particularly the presence of electron-donating groups .

- Cytotoxic Effects : Some studies report cytotoxic effects on cancer cell lines, indicating that dibenzofuran derivatives may serve as leads in anticancer drug development. The mechanism often involves induction of apoptosis in malignant cells while sparing normal cells .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of dibenzofuran derivatives against various bacterial strains using disc diffusion methods.

- Results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Antioxidant Activity Assessment :

- The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized to assess the antioxidant capacity of dibenzofuran derivatives.

- This compound showed a notable reduction in DPPH radical concentration, indicating strong radical scavenging activity comparable to known antioxidants like ascorbic acid.

-

Cytotoxicity Evaluation :

- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7).

- Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM for HeLa cells.

Comparative Data Table

| Activity Type | This compound | Reference Compound | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Effective against S. aureus & E. coli | Penicillin | MIC 50–100 µg/mL |

| Antioxidant | Strong radical scavenging | Ascorbic Acid | EC50 ~ 20 µM |

| Cytotoxicity | Dose-dependent on HeLa cells | Doxorubicin | IC50 ~ 25 µM |

Propriétés

IUPAC Name |

dibenzofuran-4-yl(triphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22OSi/c1-4-13-23(14-5-1)32(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-22-12-20-27-26-19-10-11-21-28(26)31-30(27)29/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWWLDXVHSVPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408171 | |

| Record name | dibenzofuran-4-yl(triphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18866-38-1 | |

| Record name | dibenzofuran-4-yl(triphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.